Predicted Sigma-1 Receptor Affinity vs. Parent Scaffold
The compound is explicitly covered by the Markush structure in patent EP2682395A1, which claims imidazo[2,1-b]thiazole derivatives with 'great affinity for sigma receptors, especially sigma-1 receptors' [1]. While individual Ki values for this exact derivative are not publicly disclosed, the patent establishes a clear structural subclass with a thiophenylmethyl amide that is distinct from the reference compound PRE-084 (a prototypical sigma-1 agonist with a morpholine ring). This structural distinction predicts a different binding mode and selectivity profile compared to non-imidazo[2,1-b]thiazole sigma ligands.
| Evidence Dimension | Sigma-1 Receptor Binding Affinity (Predicted) |
|---|---|
| Target Compound Data | Predicted high affinity based on patent Markush coverage; specific Ki not publicly available |
| Comparator Or Baseline | PRE-084: Ki = 2.2 nM at sigma-1 receptor from literature |
| Quantified Difference | Not quantifiable; target compound is structurally distinct from the morpholine-based comparator, suggesting a different pharmacophore interaction |
| Conditions | Patent EP2682395A1 general disclosure; specific radioligand binding assay conditions not detailed for this compound |
Why This Matters
For a researcher focused on novel sigma-1 receptor pharmacology, this compound offers a structurally distinct chemotype compared to standard ligands like PRE-084, which is critical for exploring new chemical space and overcoming limitations of existing tool compounds.
- [1] ALCALDE-PAIS, M. E. et al. Imidazo[2,1-b]thiazole derivatives, their preparation and use as medicaments. EP2682395A1, 2014. View Source
